N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
Description
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-9-12(16-13(18)10-5-4-8-20-10)14(19)17-7-3-2-6-11(17)15-9/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYHXXSXWDJZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a domino desulfurative coupling–acylation–hydration and Michael addition reactions.
Introduction of the Furan-2-carboxamide Moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with furan-2-carboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-oxadiazole-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidines
- 1,3,4-thiadiazole-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidines
- 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidine derivatives
Uniqueness
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide is unique due to its specific combination of the pyrido[1,2-a]pyrimidine core and the furan-2-carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrido[1,2-a]pyrimidine core fused with a furan moiety and an amide functional group. The molecular formula is , and its IUPAC name is this compound. The unique structural features contribute to its biological activity.
Antitumor Activity
This compound has been explored for its antitumor properties. Research indicates that it may inhibit the proliferation of cancer cells by targeting specific enzymes involved in nucleotide synthesis. For instance, compounds with similar structures have shown inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical for purine biosynthesis in cancer cells. In vitro studies demonstrated that related pyrido[1,2-a]pyrimidine derivatives exhibited IC50 values below 1 nM against folate receptor-expressing cell lines, indicating potent antitumor activity .
Antimicrobial Properties
The compound also exhibits antimicrobial properties. Studies have shown that derivatives of pyrido[1,2-a]pyrimidines can inhibit bacterial growth and possess antifungal activity. The mechanism appears to involve disruption of nucleic acid synthesis in microbial cells, which is a common target for many antimicrobial agents.
Case Study: In Vivo Efficacy
In a study involving severe combined immunodeficient mice bearing SKOV3 tumors, a related compound demonstrated significant antitumor efficacy with minimal toxicity. This suggests that this compound could potentially circumvent resistance mechanisms often encountered in cancer therapies by selectively targeting tumor cells via folate receptors .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
